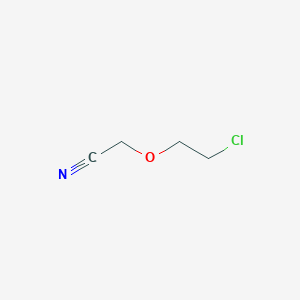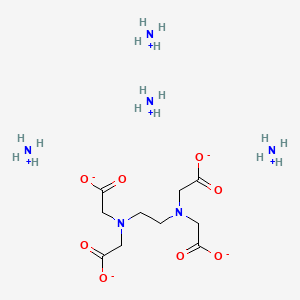
2,2-Bis(3-nitrophényl)hexafluoropropane
Vue d'ensemble
Description
2,2-Bis(3-nitrophenyl)hexafluoropropane is a chemical compound with the molecular formula C15H8F6N2O4. It is known for its unique structure, which includes two nitrophenyl groups attached to a hexafluoropropane backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.
Applications De Recherche Scientifique
2,2-Bis(3-nitrophenyl)hexafluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various polymers and advanced materials.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of high-performance polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Bis(3-nitrophenyl)hexafluoropropane typically involves the nitration of bisphenol AF. One common method includes using bisphenol AF as a starting material, with 1,2-dichloroethane as a solvent and nitric acid as the nitrating agent under low-temperature conditions . This process is known for its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound often involve similar nitration processes but on a larger scale. The use of recyclable solvents and reagents, such as 1,2-dichloroethane and nitric acid, makes the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(3-nitrophenyl)hexafluoropropane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is 2,2-Bis(3-aminophenyl)hexafluoropropane.
Substitution: The products vary depending on the nucleophile used but generally result in substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 2,2-Bis(3-nitrophenyl)hexafluoropropane involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme activities and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane: This compound is similar in structure but has hydroxyl groups instead of nitro groups.
2,2-Bis(4-methylphenyl)hexafluoropropane: This compound has methyl groups instead of nitro groups.
Uniqueness
2,2-Bis(3-nitrophenyl)hexafluoropropane is unique due to its combination of nitro groups and a hexafluoropropane backbone. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various scientific and industrial applications .
Propriétés
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O4/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(7-9)22(24)25)10-4-2-6-12(8-10)23(26)27/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXOTPYXAYEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=CC=C2)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554647 | |
| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-34-5 | |
| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,2-Bis(3-nitrophenyl)hexafluoropropane in materials science?
A1: 2,2-Bis(3-nitrophenyl)hexafluoropropane serves as a crucial starting material for synthesizing 2,2-Bis(3-aminophenyl)hexafluoropropane []. This derivative functions as a monomer in the production of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance [].
Q2: Can you elaborate on the synthesis process of 2,2-Bis(3-aminophenyl)hexafluoropropane from 2,2-Bis(3-nitrophenyl)hexafluoropropane and its significance?
A2: The synthesis involves the reduction of 2,2-Bis(3-nitrophenyl)hexafluoropropane using a combination of FeCl3/C and hydrazine monohydrate as catalysts []. This reaction effectively converts the nitro groups (-NO2) present in the starting compound into amino groups (-NH2), resulting in the formation of 2,2-Bis(3-aminophenyl)hexafluoropropane []. This transformation is key because the newly introduced amino groups can readily react with other monomers, like 6FDA, enabling the polymerization process to form polyimides []. This specific polyimide synthesis highlights the role of 2,2-Bis(3-nitrophenyl)hexafluoropropane as a valuable precursor in materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)












